Deterenol acetate

Beschreibung

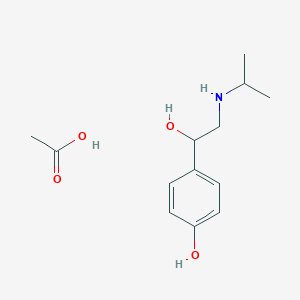

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

acetic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAISLPMVAAADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644449-83-1 | |

| Record name | Deterenol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644449831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DETERENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO5PSU8OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Deterenol Acetate

Executive Summary & Chemical Identity

Deterenol acetate (also known as N-isopropylnorsynephrine or Isopropyloctopamine ) is a synthetic beta-adrenergic agonist. Structurally, it is the N-isopropyl derivative of octopamine (norsynephrine). While it shares structural homology with the endogenous neurotransmitter norepinephrine and the pharmaceutical agent isoprenaline (isoproterenol), it acts as a potent sympathomimetic agent with distinct lipolytic and hemodynamic properties.

This guide details the molecular mechanism of action, focusing on its interaction with

Structural Pharmacology

The "acetate" designation refers to the salt form utilized to enhance solubility and bioavailability in aqueous formulations. The pharmacophore—the active moiety—is the N-isopropylnorsynephrine cation.

| Property | Description |

| Chemical Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol acetate |

| Key Structural Feature | N-isopropyl group : Increases lipophilicity and steric bulk at the amine, conferring resistance to Monoamine Oxidase (MAO) degradation and enhancing |

| Homology | Isoprenaline : Deterenol lacks the 3-hydroxyl group on the benzene ring (it is a phenol, not a catechol), reducing its potency compared to isoprenaline but increasing its metabolic stability. |

| Target Class | G-Protein Coupled Receptor (GPCR) Agonist |

Molecular Mechanism of Action[2]

The primary mechanism of Deterenol is the agonism of

The GPCR Signaling Cascade

Upon binding to the orthosteric site of the

-

Receptor Activation: The ligand-bound

-AR acts as a Guanine Nucleotide Exchange Factor (GEF) for the heterotrimeric -

G-Protein Dissociation: GDP is exchanged for GTP on the

subunit, causing it to dissociate from the -

Effector Activation: The active

-GTP complex binds to and activates Adenylyl Cyclase (AC) (specifically isoforms AC5 and AC6 in cardiac tissue; AC3 in adipose). -

Second Messenger Synthesis: Activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .

-

Kinase Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

Downstream Physiological Outputs

-

Adipose Tissue (Lipolysis): PKA phosphorylates Perilipin A and Hormone-Sensitive Lipase (HSL) . This exposes the lipid droplet and catalyzes the hydrolysis of triglycerides into glycerol and free fatty acids (FFAs).

-

Cardiac Tissue (Inotropy/Chronotropy): PKA phosphorylates L-type Calcium Channels (

) and phospholamban, increasing intracellular

Visualization: Beta-Adrenergic Signaling Pathway

Figure 1: The signal transduction pathway of this compound via Gs-coupled Beta-Adrenergic Receptors.

Experimental Characterization Protocols

To scientifically validate the mechanism of action of Deterenol, one cannot rely solely on structural inference. The following protocols are designed to determine Binding Affinity (

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (

-

Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells to express human

-AR or -

Tracer Selection: Use

-CGP12177 (a high-affinity beta-antagonist) as the radioligand. -

Incubation:

-

Prepare 96-well plates with membrane suspension (

/well). -

Add fixed concentration of

-CGP12177 ( -

Add increasing concentrations of This compound (

to

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Filtration: Harvest onto GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[Deterenol]. Calculate

and convert to

Protocol B: Ex Vivo Lipolysis Assay (Glycerol Release)

Objective: Confirm functional agonism in relevant tissue (adipocytes).

-

Isolation: Isolate adipocytes from rat epididymal fat pads via collagenase digestion.

-

Treatment:

-

Control: Buffer only.

-

Positive Control: Isoprenaline (

). -

Experimental: this compound (

).

-

-

Incubation: Incubate cells for 90 minutes at 37°C in Krebs-Ringer buffer.

-

Quantification: Collect supernatant. Assay for glycerol content using a colorimetric enzymatic assay (GPO-Trinder method).

-

Validation: Efficacy is expressed as a percentage of the Isoprenaline maximal response. Note: Mercader et al. (2011) demonstrated Deterenol achieves >60% of Isoprenaline's max effect, significantly higher than synephrine.

Visualization: Experimental Workflow

Figure 2: Workflow for Ex Vivo Lipolysis Assay to determine functional potency of Deterenol.

Safety & Toxicology Profile

While Deterenol acts mechanistically as a beta-agonist, its safety profile is compromised by its lack of specificity and regulation.

-

Adverse Events: Clinical data links Deterenol-containing supplements to adverse cardiovascular events, including tachycardia, hypertension, and cardiac arrest.

-

Cocktail Effect: It is frequently found in combination with other stimulants (e.g., BMPEA, octodrine), creating a synergistic sympathomimetic toxicity that exceeds the risk of the individual components.

-

Regulatory Status: Deterenol is not approved by the FDA for use in dietary supplements or prescription drugs in the USA.[1][2][3] It is considered an adulterant.

Comparative Efficacy Data (Human Adipocytes)

| Compound | Relative Lipolytic Efficacy (% of Isoprenaline) | Receptor Selectivity |

| Isoprenaline | 100% (Reference) | Non-selective |

| Deterenol | ~60 - 70% | |

| p-Synephrine | ~10 - 20% | Weak |

| Octopamine | < 10% | Weak Adrenergic / Trace Amine |

Data synthesized from Mercader et al. (2011) and structural SAR analysis.

References

-

Mercader, J., et al. (2011). Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium.[4][5][6] Journal of Physiology and Biochemistry.

-

Cohen, P. A., et al. (2021).[2][3][6][7][8][9] Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[3][6][7][8][9][10][11] Clinical Toxicology.

-

U.S. Food and Drug Administration (FDA). (2004).[7] FDA Acting on Dietary Supplements Containing Ephedrine Alkaloids.[7]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10637, Isopropyloctopamine.

Sources

- 1. news-medical.net [news-medical.net]

- 2. nsf.org [nsf.org]

- 3. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isopropylnorsynephrine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. clintox.org [clintox.org]

- 8. naturalhealthresearch.org [naturalhealthresearch.org]

- 9. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taulersmith.com [taulersmith.com]

Pharmacological profile of Deterenol as a beta-agonist

Executive Summary

Deterenol (N-isopropylnorsynephrine) is a synthetic beta-adrenergic agonist structurally distinct from endogenous catecholamines. While frequently identified in "pre-workout" and weight-loss dietary supplements, it lacks regulatory approval for oral use in the United States and the European Union.

This guide analyzes the pharmacological profile of Deterenol, focusing on its Structural Activity Relationship (SAR) relative to Isoprenaline, its G-protein coupled receptor (GPCR) signaling dynamics, and the specific experimental protocols required to assess its lipolytic and hemodynamic potency. Researchers must approach Deterenol as a high-potency experimental stimulant with a safety profile significantly different from naturally occurring alkaloids like Synephrine.

Chemical Structure & SAR Analysis

The pharmacological behavior of Deterenol is dictated by two critical structural features: the N-isopropyl substitution and the phenolic ring structure .

Comparative SAR Table

| Feature | Deterenol (N-isopropylnorsynephrine) | Isoprenaline (Isoproterenol) | Synephrine (p-Synephrine) | Pharmacological Impact |

| Amine Substituent | Isopropyl | Isopropyl | Methyl | Beta-Selectivity: Bulky N-substituents (Isopropyl) increase affinity for |

| Ring Hydroxylation | 4-OH (Phenol) | 3,4-di-OH (Catechol) | 4-OH (Phenol) | Potency & Metabolism: The 3,4-dihydroxy motif (Catechol) is essential for maximal potency but confers susceptibility to COMT. Deterenol's single 4-OH reduces peak potency but confers COMT resistance. |

| COMT Susceptibility | Resistant | Susceptible | Resistant | Half-Life: Lack of the 3-OH group prevents rapid methylation by Catechol-O-Methyltransferase (COMT), likely extending plasma half-life. |

| MAO Susceptibility | Reduced | Poor Substrate | Susceptible | Stability: The bulky N-isopropyl group hinders access to Monoamine Oxidase (MAO) active sites compared to primary amines. |

Key Insight: Deterenol effectively functions as a "metabolically stabilized" analog of Isoprenaline with reduced intrinsic efficacy but prolonged duration of action.

Pharmacodynamics: Signaling & Mechanism

Deterenol acts as a ligand for

The Lipolytic Signaling Pathway

In adipose tissue, Deterenol's activation of

Figure 1: Beta-adrenergic signaling cascade activated by Deterenol leading to lipolysis in adipocytes.

Physiological Effects

-

Metabolic (Lipolysis): Studies indicate Deterenol is a potent lipolytic agent in human adipocytes, exhibiting >60% of the maximal efficacy of Isoprenaline and significantly outperforming Synephrine [1].

-

Cardiovascular (Hemodynamics): As a

-agonist, Deterenol increases heart rate (positive chronotropy) and contractility (positive inotropy). Due to

Experimental Methodologies

To validate the pharmacological profile of Deterenol, researchers should utilize the following self-validating protocols.

Protocol A: In Vitro Lipolysis Assay (Human Adipocytes)

Objective: Quantify the lipolytic potency (

Workflow Diagram:

Figure 2: Experimental workflow for quantifying lipolytic activity via glycerol release measurement.

Step-by-Step Methodology:

-

Isolation: Obtain subcutaneous adipose tissue (e.g., from elective surgery). Digest with Collagenase Type II in Krebs-Ringer bicarbonate buffer (KRBH) containing 4% BSA.

-

Preparation: Filter through nylon mesh and wash adipocytes

to remove stromal vascular fraction. -

Incubation:

-

Aliquot adipocytes into 24-well plates.

-

Treat with Deterenol (concentration range:

to -

Controls: Negative (Buffer only), Positive (Isoprenaline

M). -

Incubate for 90 minutes at 37°C with gentle shaking.

-

-

Quantification:

-

Extract cell-free medium (infranatant).

-

Measure glycerol content using a coupled enzymatic assay (Glycerol Kinase / Glycerol Phosphate Oxidase).

-

Validation Check: The Isoprenaline control must show a >3-fold increase in glycerol over baseline for the assay to be valid.

-

Protocol B: In Vivo Hemodynamic Monitoring (Rat Model)

Objective: Assess the chronotropic and pressor effects.

-

Instrumentation: Anesthetize Sprague-Dawley rats (Urethane or Pentobarbital). Cannulate the carotid artery (for BP/HR) and jugular vein (for drug administration).

-

Stabilization: Allow 30 minutes for hemodynamic parameters to stabilize.

-

Dosing: Administer Deterenol as a bolus IV injection (0.1 - 10 mg/kg).

-

Data Acquisition: Record Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously.

-

Causality Check: Pre-treatment with Propranolol (non-selective

-blocker) should abolish the effects, confirming the mechanism is

Safety & Toxicology Profile

Deterenol is considered an "experimental stimulant" and has been linked to adverse events in humans when consumed in supplement cocktails [3].[2]

-

Adverse Events: Nausea, vomiting, agitation, palpitations, chest pain, and cardiac arrest.[3]

-

Toxicological Context: Unlike pharmaceutical

-agonists with established therapeutic windows, Deterenol's safety margin is undefined in humans. Its presence in multi-ingredient supplements complicates isolation of its specific toxicity, but its structural resistance to COMT suggests a potential for accumulation and prolonged adrenergic stress compared to natural catecholamines.

References

-

Mercader, J., et al. (2011). Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium.[4] Journal of Physiology and Biochemistry.

-

Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol...[2][3][5]. Clinical Toxicology.[3]

-

Venkatesan, N., et al. (2021). Experimental stimulants in weight loss supplements. NSF International / Harvard Medical School Study.[3]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. nsf.org [nsf.org]

- 4. Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Chemical Nomenclature: A Strategic Guide to Deterenol Acetate Retrieval

Executive Summary

In the domain of pharmacological research and forensic toxicology, the retrieval of accurate safety and efficacy data is frequently obstructed by nomenclature inconsistency. This is particularly acute for Deterenol acetate , a beta-adrenergic agonist often illicitly present in "pre-workout" and weight-loss supplements.[1][2]

Because Deterenol (isopropylnorsynephrine) has never been approved for human use in the United States, it lacks a standardized, singular indexing term in major medical repositories. Instead, it exists across the literature under a fractured landscape of IUPAC names, trade names, and structural synonyms.

This guide provides a self-validating protocol for researchers to exhaustively identify data regarding this compound. It shifts the retrieval strategy from simple keyword matching to structural-based querying , ensuring that "hidden" data—indexed under obscure synonyms or salt forms—is not missed.[1]

Part 1: Chemical Identity & Structural Basis[2]

To effectively query databases, one must understand the molecule's hierarchy. Deterenol is the free base ; the acetate is the salt form often used in analytical standards or illicit formulations to improve stability/solubility.

-

Core Pharmacophore: Beta-hydroxy-N-isopropyl-4-hydroxyphenethylamine.[1][2]

-

Mechanism: It functions as a beta-agonist, structurally related to synephrine and octopamine, but with an isopropyl group replacing the methyl group (synephrine) or hydrogen (octopamine) on the nitrogen atom. This substitution significantly alters its lipolytic and cardiovascular potency.[2]

Critical Research Note: Most biological activity data (toxicity, receptor binding) is indexed under the parent compound (Deterenol), while analytical methods (mass spectrometry standards) are often indexed under the salt form (this compound). A comprehensive search must "strip the salt" logically to find the parent data.

Part 2: The Synonym Landscape

The following table consolidates the disparate nomenclature used across chemical registries (CAS), regulatory bodies (FDA), and grey literature (supplement labels).

Table 1: Validated Synonym & Identifier Matrix

| Category | Primary Identifier / Name | Context for Use |

| Common/Generic | Deterenol | Primary keyword for medical literature (PubMed).[1][2] |

| Salt Form | This compound | Specific to analytical standards (e.g., Sigma-Aldrich/Vetranal).[1][2] |

| Structural Name | Isopropylnorsynephrine | Common in supplement adulteration studies (e.g., Cohen et al.).[1][2] |

| IUPAC | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | Required for patent searches and chemical synthesis databases.[1][2][3][4] |

| Alternate Chemical | Isopropyloctopamine | Older pharmacological literature (1970s-80s).[1][2] |

| Trade Name | Betaphrine / Betafrine | Historical trade names; often found in grey literature.[1][2] |

| CAS RN (Base) | 7376-66-1 | The universal identifier for the parent molecule.[1][2] |

| CAS RN (Acetate) | 1644449-83-1 | Specific identifier for the acetate salt reference standard.[1][2] |

| CAS RN (HCl) | 23239-36-3 | Hydrochloride salt (common alternate salt form).[1][2] |

| InChIKey | MPCPSVWSWKWJLO-UHFFFAOYSA-N | The "Gold Standard" for database interoperability. |

Part 3: Advanced Query Protocols

Do not rely on a single string. Use the following tiered protocols to ensure high recall (finding all relevant papers) and high precision (filtering out noise).

Protocol A: The Boolean "Or" Expansion

Use Case: Text-based databases (PubMed, Google Scholar, Scopus). Logic: This string captures the parent, the salt, and the two most common structural synonyms.

Query String: ("Deterenol" OR "Isopropylnorsynephrine" OR "Isopropyloctopamine" OR "N-isopropylnorsynephrine" OR "Betaphrine" OR "CAS 7376-66-1" OR "CAS 1644449-83-1")[1][2]

Protocol B: The Structure-Based Retrieval (The "InChI" Method)

Use Case: Chemical Databases (PubChem, ChemSpider, SciFinder). Causality: Text searches fail when a database lists a compound only by a generated systematic name (e.g., Benzenemethanol, 4-hydroxy-alpha...). The InChIKey is a hashed digital signature of the molecular structure that is invariant regardless of the name used.[1]

Step-by-Step Methodology:

-

Input: Copy the InChIKey: MPCPSVWSWKWJLO-UHFFFAOYSA-N (This represents the Deterenol parent structure).[1][2][4][5]

-

Search: Paste this into the "Structure Search" or "Identifier" field of the target database (e.g., PubChem).[1][6]

-

Salt Stripping:

-

If the database returns the specific record for Deterenol, look for a section labeled "Related Compounds" or "Same Parent, Connectivity."

-

Locate the Acetate form (CAS 1644449-83-1) within this cluster to find specific physical property data (melting point, solubility) relevant to the salt.[1][2]

-

Locate the Parent form to find biological activity and toxicity data.[1]

-

Part 4: Automated Retrieval Workflow

The following diagram illustrates the logical flow a researcher should take to move from a supplement label name to a verified toxicity dataset.

Figure 1: Logic flow for converting ambiguous nomenclature into precise chemical data retrieval using InChIKey validation.

Part 5: Pharmacological Context & Safety Implications

Why is precise retrieval critical? Deterenol is a "structural analog" often used to circumvent regulatory bans on ephedrine or synephrine.[1][2]

-

Adverse Event Correlation: Studies have linked Deterenol-containing supplements to adverse cardiac events, including nausea, chest pain, and cardiac arrest [1].[7]

-

The "Hidden" Cocktail: Deterenol rarely appears alone.[1][2] It is frequently stacked with other experimental stimulants like phenpromethamine or octodrine.[1][2] A text-only search for "Deterenol" might miss a paper that refers to the cocktail only by the trade name "Betafrine" or the chemical name "Isopropylnorsynephrine" [2].[1][2]

-

Regulatory Status: The FDA has placed Deterenol on the Dietary Supplement Ingredient Advisory List, explicitly noting that it does not qualify as a dietary ingredient [3]. Researchers must cross-reference retrieved data against this regulatory status to determine compliance.[1][2]

Summary of Action

To ensure scientific integrity:

-

Verify the substance using the InChIKey MPCPSVWSWKWJLO-UHFFFAOYSA-N.[1][2][4][5]

-

Differentiate between the Acetate salt (for ordering standards) and the Free Base (for toxicology assessment).

-

Cite the specific CAS number used in your experimental section to avoid future ambiguity.

References

-

Cohen, P. A., Travis, J. C., Vanhee, C., Ohana, D., & Venhuis, B. J. (2021).[8][9] Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[8][9][10][11] Clinical Toxicology, 59(11), 975–981. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.).[1][2] PubChem Compound Summary for CID 44328889, Deterenol.[1] PubChem. Retrieved October 26, 2023. [Link][1][2]

-

U.S. Food and Drug Administration (FDA). (2023).[2] Dietary Supplement Ingredient Advisory List. FDA.gov. [Link][1][2]

Sources

- 1. Deterenol, (R)- | C11H17NO2 | CID 44328889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-alpha-(((1-methylethyl)amino)methyl)benzenemethanol | C11H17NO2 | CID 23843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deterenol Hydrochloride | C11H18ClNO2 | CID 168902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deterenol - Wikipedia [en.wikipedia.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. SID 135009935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nsf.org [nsf.org]

- 8. tandfonline.com [tandfonline.com]

- 9. clintox.org [clintox.org]

- 10. researchgate.net [researchgate.net]

- 11. naturalhealthresearch.org [naturalhealthresearch.org]

Technical Whitepaper: Deterenol vs. Isopropylnorsynephrine

The following technical guide provides a definitive analysis of the chemical identity, pharmacological mechanisms, and analytical profiling of Deterenol and Isopropylnorsynephrine.

Chemical Identity, Pharmacological Mechanisms, and Analytical Profiling

Executive Summary: Resolving the Nomenclature

Core Finding: From a strict chemical perspective, Deterenol and Isopropylnorsynephrine are synonyms for the same molecular entity:

While "Deterenol" is the International Nonproprietary Name (INN) typically reserved for pharmaceutical contexts (e.g., ophthalmological preparations), "Isopropylnorsynephrine" is the nomenclature frequently adopted by the dietary supplement industry to market the compound as a "novel" stimulant or a structural analog of Citrus aurantium alkaloids (Synephrine).

This guide treats them as a singular chemical agent but distinguishes their regulatory and experimental contexts. The primary technical distinction lies not between each other, but in their divergence from their parent compounds: Synephrine and Octopamine .

Chemical Architecture & Stereochemistry

2.1 Structural Elucidation

The molecule is a beta-hydroxyphenethylamine derivative. Its structural backbone is Octopamine (Norsynephrine), modified by an isopropyl group at the nitrogen atom.[1] This

-

IUPAC Name: 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol[2]

-

Molecular Formula:

[2][3] -

Molar Mass: 195.26 g/mol

-

Key Structural Feature: The bulky isopropyl group confers higher

-adrenergic selectivity compared to the

2.2 Visualization: Structural Homology

The following diagram illustrates the structural progression from the endogenous trace amine Octopamine to the synthetic agent Deterenol.

Figure 1: Structural derivation of Deterenol from the Octopamine backbone. The N-isopropyl substitution (blue node) is the defining feature distinguishing it from natural citrus alkaloids.

2.3 Stereochemical Considerations

Deterenol possesses a chiral center at the

-

Biological Activity: As with most phenethylamines (e.g., epinephrine), the

-enantiomer is typically the eutomer (biologically active), responsible for direct adrenergic receptor binding. -

Supplement Purity: Commercial "Isopropylnorsynephrine" is almost invariably a racemic mixture (

), synthesized via the reduction of the corresponding ketone. This differs from natural

Pharmacological Profile: Mechanism of Action

3.1 Receptor Selectivity

Deterenol acts as a sympathomimetic agent with high affinity for

- -AR: Bronchodilation, vasodilation (skeletal muscle).

- -AR: Lipolysis (adipose tissue).[2]

-

-AR: Negligible affinity (unlike Synephrine, which retains some

3.2 Signaling Pathway: Lipolytic Cascade

The primary interest in Deterenol for drug development and supplements is its lipolytic capacity. Research indicates it is a more potent lipolytic agent than

Figure 2: The Gs-coupled signaling cascade activated by Deterenol, leading to lipolysis in adipocytes.

Experimental & Analytical Protocols

For researchers identifying this compound in biological matrices or "proprietary blends," the following protocols provide self-validating confirmation.

4.1 Physicochemical Properties Table

| Property | Deterenol (Isopropylnorsynephrine) | p-Synephrine |

| CAS Number | 7376-66-1 | 94-07-5 |

| Exact Mass | 195.1259 Da | 167.0946 Da |

| LogP (Predicted) | ~1.2 (More Lipophilic) | ~ -0.1 (Hydrophilic) |

| UV Max | 224 nm, 276 nm | 224 nm, 274 nm |

| Major Metabolite | Deterenol Sulfate | Synephrine Sulfate/Glucuronide |

4.2 Detection Protocol: LC-HRMS/MS

Objective: Unequivocal identification of Deterenol in urine or supplement powder, distinguishing it from isomers (e.g.,

Methodology:

-

Sample Prep: Dilute sample in 50:50 Methanol:Water (0.1% Formic Acid).

-

Chromatography: C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes. Deterenol elutes later than Synephrine due to the isopropyl group.

-

-

Mass Spectrometry (Q-TOF or Orbitrap):

-

Ionization: ESI Positive Mode.

-

Precursor Ion:

m/z. -

Key Fragments (MS/MS):

-

136.0757 m/z: Loss of isopropylamine group (characteristic of the phenethanol backbone).

-

119.0491 m/z: Loss of hydroxyl group (vinyl-phenol cation).

-

72.0813 m/z: Isopropyl-iminium ion (Specific to the N-isopropyl side chain).

-

-

Validation Step: The presence of the 72.0813 m/z fragment is the "fingerprint" distinguishing Deterenol from other isomers like

Safety & Regulatory Context

Despite the synonymy, the context of use dictates the terminology:

-

Research/Pharma: "Deterenol" is used when discussing its history as a hypotensive or ophthalmological drug (never fully approved in the US).

-

Forensics/Supplements: "Isopropylnorsynephrine" is the label name found in adverse event reports.[1][2][5] It has been associated with adverse cardiovascular events (tachycardia, cardiac arrest) due to unregulated dosing and "cocktail" effects with other stimulants (e.g., caffeine, phenpromethamine) [2].

References

-

Mercader, J., et al. (2011).[2][3] Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium.[2][3][4] Journal of Physiology and Biochemistry. Link

-

Cohen, P. A., et al. (2021).[2][4][6] Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[1][7][8] Clinical Toxicology. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23843, Deterenol. Link

Sources

- 1. taulersmith.com [taulersmith.com]

- 2. Deterenol - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. clintox.org [clintox.org]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the In Vitro Characterization of Deterenol Acetate

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the design and execution of in vitro studies involving Deterenol acetate. Deterenol, also known as Isopropylnorsynephrine or Isopropyloctopamine, is a synthetic stimulant that functions as a potent and selective beta-adrenergic agonist.[1][2] While it has been identified in dietary and weight loss supplements, it is not approved for human use in most countries due to safety concerns, including the risk of cardiac arrest.[1][3][4] Its well-defined activity as a beta-agonist makes it a valuable tool compound for in vitro pharmacological research to probe the function of the beta-adrenergic system.

This guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

The Scientific Foundation: Deterenol's Mechanism of Action

Understanding the underlying signaling pathway is critical for designing meaningful experiments and interpreting results. Deterenol exerts its effects by binding to and activating beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily.[5] The canonical pathway initiated by Deterenol is mediated by the Gs alpha subunit of the associated G protein.

The signaling cascade proceeds as follows:

-

Receptor Binding: this compound binds to the extracellular domain of a β-AR.

-

G Protein Activation: This binding event induces a conformational change in the receptor, which in turn activates the heterotrimeric Gs protein by promoting the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme.[6]

-

Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6]

-

Downstream Effector Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.[5]

-

Cellular Response: Activated PKA then phosphorylates numerous downstream target proteins in the cytoplasm and nucleus, leading to a specific cellular response, such as smooth muscle relaxation or increased lipolysis.[5][7]

Caption: Canonical Gs signaling pathway activated by Deterenol.

Core Pharmacological Characterization

To build a comprehensive in vitro profile of this compound, two fundamental questions must be answered:

-

Binding: Does the compound bind to the target receptor, and with what affinity?

-

Function: Does this binding event trigger the expected downstream cellular response, and with what potency and efficacy?

Protocol 1: Receptor Binding Affinity via Competitive Binding Assay

This protocol determines the binding affinity (Ki) of this compound for a specific β-AR subtype by measuring its ability to compete with a radiolabeled ligand of known affinity.

Principle of the Assay: Cell membranes containing the β-AR of interest are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol) and varying concentrations of unlabeled this compound. As the concentration of Deterenol increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of Deterenol that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[8]

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Materials and Methods:

| Component | Description & Rationale |

| Receptor Source | Cell membranes from HEK293 or CHO cells stably overexpressing a single human β-AR subtype (e.g., ADRB1 or ADRB2). Ensures a high density of a specific target. |

| Radioligand | [³H]-Dihydroalprenolol (DHA), a non-selective β-AR antagonist. Its high affinity allows for a stable signal with low non-specific binding. |

| Test Compound | This compound, dissolved in an appropriate vehicle (e.g., water or DMSO) to create a serial dilution series. |

| Incubation Buffer | Tris-HCl buffer (pH 7.4) containing MgCl₂. Divalent cations are often required for optimal receptor conformation and binding. |

| Non-Specific Binding | Determined in the presence of a high concentration (e.g., 10 µM) of a potent unlabeled antagonist like Propranolol to saturate all receptors. |

| Filtration System | A cell harvester with glass fiber filters (e.g., GF/B or GF/C). The filters trap the membranes while allowing unbound radioligand to pass through. |

| Detection | Liquid scintillation counter to measure the radioactivity (in Counts Per Minute, CPM) trapped on the filters. |

Step-by-Step Protocol:

-

Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of this compound. Prepare assay buffer.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand (at a final concentration near its Kd, e.g., 1-2 nM [³H]-DHA), and the serially diluted this compound.

-

Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction. Include wells for "total binding" (no Deterenol) and "non-specific binding" (with excess Propranolol).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total Binding CPM) - (Non-Specific Binding CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Protocol 2: Functional Potency via cAMP Accumulation Assay

This protocol measures the functional consequence of Deterenol binding to a Gs-coupled receptor by quantifying the increase in intracellular cAMP.

Principle of the Assay: Whole cells expressing the β-AR of interest are stimulated with varying concentrations of this compound. The resulting accumulation of intracellular cAMP is measured using a sensitive detection method. A phosphodiesterase (PDE) inhibitor is included to prevent the enzymatic degradation of cAMP, thereby amplifying the signal. The concentration of Deterenol that produces 50% of the maximal response is the EC50, a measure of its potency.

Experimental Workflow:

Caption: Workflow for a cell-based cAMP accumulation assay.

Materials and Methods:

| Component | Description & Rationale |

| Cell Line | HEK293 or CHO cells stably expressing a human β-AR subtype (e.g., ADRB2). These cells provide a robust and reproducible biological system.[9] |

| Positive Control | Isoproterenol, a well-characterized, non-selective full β-AR agonist. Used to define the maximal system response (Emax).[10] |

| Test Compound | This compound, serially diluted in stimulation buffer. |

| PDE Inhibitor | 3-isobutyl-1-methylxanthine (IBMX) or Rolipram. Prevents the breakdown of cAMP by phosphodiesterases, increasing the assay window. |

| cAMP Detection Kit | A commercial kit based on a sensitive technology. Luminescence-based kits (e.g., Promega's cAMP-Glo™) are common due to their high signal-to-background ratio and simple "add-and-read" format.[11] Other options include TR-FRET or ELISA kits.[12][13] |

| Detection | A microplate reader compatible with the chosen detection technology (e.g., a luminometer for luminescence assays). |

Step-by-Step Protocol (using a Luminescence-Based Kit):

-

Cell Seeding: Seed the β-AR expressing cells into a white, opaque 96- or 384-well plate at a pre-determined optimal density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (Isoproterenol) in a suitable stimulation buffer containing a PDE inhibitor like IBMX.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis & Detection: Following the manufacturer's protocol for the chosen cAMP kit (e.g., cAMP-Glo™), add the lysis/detection reagent.[11] This reagent lyses the cells to release cAMP and contains the components for the enzymatic cascade that generates a luminescent signal.

-

Signal Measurement: After a short incubation to stabilize the signal, measure luminescence using a plate reader. The light output is inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Convert the raw luminescence units to cAMP concentrations using a standard curve if required by the kit.

-

Plot the response (e.g., luminescence signal or calculated cAMP concentration) against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy relative to the positive control).

-

Context-Specific Functional Assays

Beyond core pharmacological profiling, the effect of Deterenol can be investigated in more physiologically relevant cell models.

-

Lipolysis in Adipocytes: Based on reports of Deterenol being a potent lipolytic agent, its activity can be confirmed in vitro.[7]

-

Model: Differentiated 3T3-L1 cells or primary human adipocytes.

-

Protocol: Treat cells with this compound for 2-3 hours.

-

Endpoint: Measure the release of glycerol or free fatty acids into the culture medium using a commercially available colorimetric or fluorometric assay kit. This provides a direct measure of fat breakdown.

-

-

Skeletal Muscle Cell Response: Beta-agonists are known to influence muscle mass.[14]

-

Model: Differentiated C2C12 mouse myotubes.[14]

-

Protocol: Treat myotubes with this compound for 24-48 hours.

-

Endpoints: Analyze changes in cell morphology (myotube diameter) via microscopy. Use qPCR or Western blotting to measure the expression of key genes involved in muscle hypertrophy (e.g., Myogenin) or atrophy (e.g., Atrogin-1, MuRF1).

-

Data Synthesis and Best Practices

-

Building the Profile: A complete pharmacological profile integrates binding and functional data. For example, a high binding affinity (low Ki) coupled with a potent functional response (low EC50) and high efficacy (high Emax) characterizes Deterenol as a potent and effective agonist at the tested receptor.

-

Controls: The use of a well-characterized positive control like Isoproterenol is non-negotiable for functional assays. It provides a benchmark for Deterenol's efficacy, allowing it to be classified as a full or partial agonist.

-

Reagent Integrity: this compound should be prepared as a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and stored appropriately. Verify the final concentration of the solvent in the assay is low (typically <0.5%) to avoid off-target effects.

-

Laboratory Safety: Given that Deterenol is a biologically active pharmaceutical agent not approved for human use, appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times.[3] All work should be conducted in accordance with institutional laboratory safety guidelines.

References

- Wikipedia. (n.d.). Deterenol.

-

Cohen, P. A., Travis, J. C., Vanhee, C., Ohana, D., & Venhuis, B. J. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine. Clinical Toxicology, 59(11), 975–981. Available at: [Link]

- Eurofins Discovery. (n.d.). beta2 Human Adrenoceptor GPCR Cell Based Agonist cAMP LeadHunter Assay.

- Creative BioMart. (n.d.). cAMP Accumulation Assay.

- Promega Corporation. (n.d.). cAMP-Glo™ Max Assay.

- Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology.

- Innoprot. (n.d.). beta2 adrenoceptor Assay.

- Advanced Molecular Labs. (2021, March 30). Isopropylnorsynephrine Safety & Ban.

-

Riezzo, I., et al. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. BioMed Research International. Available at: [Link]

- Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits.

- Johns Hopkins University. (n.d.). Effect of beta adrenergic agents on in vitro histamine release and bronchial challenge responses.

- Natural Products Insider. (2021, March 24). Sports, weight loss supplements found to contain multiple stimulants.

- Johnson, M. (2001). β-Agonist Intrinsic Efficacy: Measurement and Clinical Significance. American Journal of Respiratory and Critical Care Medicine, 164(10_pt_2), S18-S22.

-

Sykes, D. A., et al. (2024). Agonist efficacy at the β2AR is driven by agonist-induced differences in receptor affinity for the Gs protein, not ligand binding kinetics. bioRxiv. Available at: [Link]

-

Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements... ResearchGate. Available at: [Link]

-

van der Velde, V. J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. Available at: [Link]

- News-Medical.Net. (2021, March 24). Study finds potentially harmful stimulants in supplements containing deterenol.

- CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists).

- Wikipedia. (n.d.). Beta-adrenergic agonist.

- National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery.

- Natural Products Insider. (2021, March 24). Sports, weight loss supplements found to contain multiple stimulants.

-

Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements... PubMed. Available at: [Link]

- NSF. (2021, March 24). Study finds potentially harmful stimulants in supplements containing deterenol.

- Frontiers. (2023, January 20). Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review.

- National Center for Biotechnology Information. (2021, April 1). Analyzing Kinetic Binding Data - Assay Guidance Manual.

-

Corriden, R., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. Available at: [Link]

- Google Patents. (n.d.). WO2020231992A1 - Improved competitive ligand binding assays.

- National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC3516198/

- NSF. (2021, March 23). Nine Potentially Harmful Stimulants Found in Weight Loss and Sports Supplements Listing Deterenol as Ingredient.

Sources

- 1. Deterenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. Nine Potentially Harmful Stimulants Found in Weight Loss and Sports Supplements Listing Deterenol as Ingredient [nsfsport.com]

- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 6. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 10. innoprot.com [innoprot.com]

- 11. cAMP-Glo™ Max Assay [worldwide.promega.com]

- 12. multispaninc.com [multispaninc.com]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

Cell-based assays for measuring Deterenol beta-agonist activity

In Vitro Pharmacological Profiling of Deterenol: Protocols for -Adrenergic Receptor Agonism and Selectivity

Abstract

Deterenol (isopropylnorsynephrine/isopropyloctopamine) is a synthetic

Introduction & Mechanistic Basis[1]

The Molecule of Interest

Deterenol acts as a sympathomimetic agent. Structurally, the addition of an isopropyl group to the amine of octopamine/norsynephrine increases its lipophilicity and affinity for

Signal Transduction Pathway

To measure Deterenol activity, we exploit the canonical G protein-coupled receptor (GPCR) pathway.

-

Binding: Deterenol binds to the orthosteric site of

-ARs. -

Coupling: The receptor undergoes a conformational change, activating the heterotrimeric

protein. -

Amplification:

-GTP activates Adenylyl Cyclase (AC). -

Output: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

Therefore, intracellular cAMP accumulation is the most direct and robust metric for Deterenol potency.

Pathway Visualization

The following diagram illustrates the signal transduction cascade targeted by this assay.

Figure 1: The

Experimental Strategy: The "Self-Validating" System

As a Senior Scientist, I advise against running a single endpoint. A robust dataset requires a comparative pharmacology approach.

Cell Models

Do not rely on promiscuous expression in native lines. Use CHO-K1 or HEK293 cells stably transfected with human recombinant receptors:

-

ADRB1 (Human

): Proxy for cardiac risk. -

ADRB2 (Human

): Proxy for bronchial/vascular smooth muscle effects. -

ADRB3 (Human

): Proxy for lipolytic efficacy (adipose tissue).

Controls (Critical for Validity)

-

Full Agonist Control: Isoproterenol (Isoprenaline) .[1] All Deterenol efficacy (

) must be reported as a percentage of the Isoproterenol response. -

Antagonist Control: Propranolol (non-selective) or Atenolol (

selective). Pre-treatment should abolish Deterenol-induced signals, confirming mechanism specificity. -

PDE Inhibition: IBMX (3-isobutyl-1-methylxanthine) . Essential to prevent cAMP degradation during the assay window.

Protocol: TR-FRET cAMP Accumulation Assay

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) homogeneous assay (e.g., HTRF® or LANCE®). This method is superior to ELISA for screening because it requires no wash steps, preserving loosely adherent HEK293 cells.

Materials & Reagents[3][4][5][6][7][8]

-

Cells: CHO-K1-ADRB1, -ADRB2, or -ADRB3 (frozen aliquots or fresh).

-

Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (stabilizer) + 0.5 mM IBMX.

-

Deterenol Stock: 10 mM in 100% DMSO.

-

Isoproterenol Stock: 10 mM in 10 mM HCl (prevents oxidation).

-

Detection Kit: cAMP-Gq/Gs dynamic kit (Cisbio/Revvity or similar).

-

Plate: 384-well low-volume white microplate.

Workflow Diagram

Figure 2: Homogeneous assay workflow. The "Add-and-Read" format minimizes variability.

Step-by-Step Procedure

-

Compound Preparation (Serial Dilution):

-

Prepare a 12-point dose-response curve for Deterenol and Isoproterenol.

-

Start at 10

M (final assay concentration) and dilute 1:3 down to sub-nanomolar levels. -

Note: Prepare compounds at 2X concentration in Assay Buffer containing 1 mM IBMX (so final is 0.5 mM).

-

-

Cell Preparation:

-

Harvest cells at 70-80% confluency. Do not over-trypsinize (receptors are membrane proteins and can be cleaved).

-

Resuspend cells in Assay Buffer (no IBMX yet) at

cells/mL.

-

-

Assay Execution (384-well format):

-

Dispense Cells: Add 5

L of cell suspension (2,000 cells) to each well. -

Stimulation: Add 5

L of the 2X Compound/IBMX solution. -

Incubation: Incubate for 30 minutes at Room Temperature (RT).

-

Scientific Insight: Do not exceed 45 minutes.

-ARs desensitize and internalize rapidly via

-

-

-

Detection:

-

Add 5

L of cAMP-d2 (acceptor). -

Add 5

L of Anti-cAMP-Cryptate (donor) in lysis buffer. -

Incubate for 1 hour at RT (dark).

-

-

Data Acquisition:

-

Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation: 337 nm (laser) or 320 nm (flash lamp).

-

Emission 1: 620 nm (Donor reference).

-

Emission 2: 665 nm (FRET signal).

-

Data Analysis & Interpretation

Calculation

Calculate the FRET Ratio (

Note: This is a competition assay. High cAMP = Low FRET signal. You must transform the data using a standard curve to obtain [cAMP] nM or normalize the FRET ratio directly if using relative potency.

Quantitative Metrics

Fit the data to a 4-parameter logistic (4PL) equation :

Expected Results Profile

Based on literature for isopropylnorsynephrine (Mercader et al., 2011; Cohen et al., 2021), expect the following:

| Parameter | |||

| Potency ( | Moderate (~10-100 nM) | High (~1-10 nM) | High (~10-50 nM) |

| Efficacy ( | Full Agonist | Partial/Full Agonist | Full Agonist |

| Clinical Risk | High (Tachycardia) | Moderate (Vasodilation) | Low (Lipolysis target) |

Interpretation: If Deterenol shows an

Troubleshooting & Optimization

-

Issue: Low Signal-to-Noise Window.

-

Cause: High basal cAMP levels or insufficient cell number.

-

Fix: Ensure cells are serum-starved for 2-4 hours prior to assay if basal levels are high. Verify IBMX concentration (0.5 mM is standard; 1.0 mM may be toxic).

-

-

Issue: Right-shifted curves (Low Potency).

-

Cause: DMSO interference.

-

Fix: Keep final DMSO concentration < 0.5%.

-ARs are sensitive to solvent effects.

-

-

Issue: "Hook Effect" at high concentrations.

-

Cause: Off-target toxicity or receptor desensitization.

-

Fix: Analyze cell viability (ATP assay) in parallel to confirm high doses aren't killing cells.

-

References

-

Cohen, P. A., Travis, J. C., Vanhee, C., Ohana, D., & Venhuis, B. J. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[3][4][5][6] Clinical Toxicology, 59(11), 975–981.[5] Link

-

Mercader, J., Wanecq, E., Chen, J., & Carpéné, C. (2011). Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium. Journal of Physiology and Biochemistry, 67(3), 443–452. Link

-

U.S. Food and Drug Administration (FDA). (2004).[4] NDI 277 - Isopropyloctopamine. New Dietary Ingredients Notification. Link

-

Revvity (formerly Cisbio). cAMP Gs Dynamic Kit Protocol. Revvity Technical Resources. Link

-

Promega Corporation. cAMP-Glo™ Assay Technical Manual. Promega Protocols. Link

Sources

- 1. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 2. Relationship between intrinsic activities of agonists in normal and desensitized tissue and agonist-induced loss of beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. naturalhealthresearch.org [naturalhealthresearch.org]

- 4. clintox.org [clintox.org]

- 5. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isopropylnorsynephrine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

Application Note: Advanced Sample Preparation Strategies for the Quantitation of Deterenol in Dietary Supplements

Abstract & Strategic Overview

Deterenol (N-isopropylnorsynephrine) is a synthetic beta-agonist structurally related to p-synephrine and octopamine. Despite never being approved for human consumption in the United States, it is frequently detected as an adulterant in weight-loss and pre-workout supplements, often in "cocktails" with other stimulants [1].

The Analytical Challenge: The primary difficulty in analyzing Deterenol is not detection sensitivity, but selectivity . Deterenol is a structural analog of p-synephrine (a natural constituent of Citrus aurantium). Inadequate sample preparation or chromatographic resolution can lead to false positives or inaccurate quantitation due to isobaric interference and severe matrix suppression from botanical excipients.

This guide presents a dual-stream workflow:

-

Stream A (Rapid Screening): A "Dilute-and-Shoot" method optimized for high throughput.

-

Stream B (Confirmatory Quantitation): A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol designed to eliminate matrix effects and ensure forensic-grade accuracy.

Chemical & Physical Properties[1]

Understanding the analyte's chemistry is the foundation of this protocol.

| Property | Deterenol (Isopropylnorsynephrine) | p-Synephrine (Interference) | Implication for Sample Prep |

| Structure | Phenethylamine backbone with N-isopropyl group | Phenethylamine backbone with N-methyl group | Both are basic amines; Deterenol is slightly more lipophilic. |

| pKa (Basic) | ~9.5 - 10.0 (Amine) | ~9.8 (Amine) | Both are positively charged at pH < 8. Cation Exchange is the ideal retention mechanism. |

| LogP | ~0.5 - 1.0 (Estimated) | -0.17 | Deterenol is less polar than synephrine, aiding in Reversed-Phase retention. |

| Solubility | Soluble in Methanol, Ethanol, Water (pH dependent) | Highly Water Soluble | Extraction solvents must contain water/organic mix to solubilize both analyte and matrix. |

Decision Logic & Workflow

The following decision tree illustrates the selection process between rapid screening and exhaustive cleanup.

Figure 1: Decision matrix for selecting the appropriate sample preparation workflow based on sample form and analytical requirements.

Protocol A: Rapid Screening (Dilute-and-Shoot)[2]

Applicability: High-throughput screening of powders and liquids where LOQ requirements are moderate (>10 ng/g). Mechanism: Simple protein precipitation and dilution.

Materials

-

Extraction Solvent: 80:20 Methanol:Water + 0.1% Formic Acid.

-

Filtration: 0.2 µm PTFE or PVDF syringe filters (Nylon is acceptable but may bind some amines).

Procedure

-

Weighing: Weigh 100 mg (± 2 mg) of homogenized sample into a 15 mL centrifuge tube.

-

Extraction: Add 10.0 mL of Extraction Solvent.

-

Agitation: Vortex for 30 seconds, then sonicate for 15 minutes at room temperature.

-

Why: Acidified methanol disrupts botanical cell walls and ensures the amine is protonated (soluble).

-

-

Clarification: Centrifuge at 4,000 RPM for 10 minutes.

-

Dilution: Transfer 100 µL of supernatant to an LC vial. Dilute with 900 µL of Initial Mobile Phase (e.g., 10 mM Ammonium Formate).

-

Critical: Diluting with mobile phase prevents "solvent shock" and peak broadening during injection.

-

-

Filtration: Filter through 0.2 µm membrane if any turbidity remains.

Protocol B: Confirmatory Cleanup (MCX SPE)

Applicability: Complex matrices (gummies, lipid-heavy softgels), forensic confirmation, or when minimizing ion suppression is critical. Mechanism: Mixed-Mode Cation Exchange (MCX). The sorbent utilizes both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) interactions.

Rationale: Deterenol is a base. By locking it onto the sorbent via charge (cation exchange), we can use aggressive organic washes to strip away neutral interferences (fats, sugars, neutral plant compounds) before eluting the drug.

Materials

-

Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 60 mg / 3 mL.

-

Reagents: Methanol, Water, Formic Acid, Ammonium Hydroxide (NH₄OH).

Step-by-Step Protocol

| Step | Solvent / Action | Mechanistic Explanation |

| 1. Pre-Treatment | Dilute extract 1:1 with 1% Formic Acid (aq). | Protonation: Lowers pH to < 3, ensuring Deterenol is fully ionized (positively charged) to bind to the cation exchange sites. |

| 2. Conditioning | 2 mL Methanol | Activates the hydrophobic pores of the polymer. |

| 3. Equilibration | 2 mL Water (+ 0.1% Formic Acid) | Prepares the ion-exchange sites and matches the loading solvent environment. |

| 4. Loading | Load 1-2 mL of Pre-Treated Sample. Flow: 1 mL/min.[1] | Dual Retention: Analyte binds via hydrophobic interaction (RP) AND ionic interaction (CX). |

| 5. Wash 1 (Acidic) | 2 mL 2% Formic Acid in Water. | Removes salts, sugars, and highly polar hydrophilic interferences. Analyte remains locked by charge. |

| 6. Wash 2 (Organic) | 2 mL 100% Methanol. | Critical Step: Removes neutral hydrophobic interferences (fats, waxes, neutral plant compounds). Deterenol remains locked by ionic bond (it cannot elute in organic solvent while charged). |

| 7. Elution | 2 mL 5% NH₄OH in Methanol. | Release: The base (NH₄OH) deprotonates the Deterenol (neutralizes the charge), breaking the ionic bond. The organic solvent (MeOH) then elutes the now-neutral molecule. |

| 8. Reconstitution | Evaporate to dryness (N₂, 40°C). Reconstitute in 1 mL Mobile Phase. | Concentrates the sample and matches the LC starting conditions. |

Instrumental Analysis (LC-MS/MS)[2][4]

Sample preparation is only as good as the separation that follows. You must separate Deterenol from Synephrine.

-

Column: Pentafluorophenyl (PFP) phases are superior to C18 for this application. PFP provides unique selectivity for positional isomers and aromatic amines [2].

-

Recommended: Agilent Pursuit PFP or Waters HSS PFP (2.1 x 100 mm, 1.8 - 3 µm).

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient: Slow ramp from 5% B to 20% B over 5 minutes.

-

Note: Isomers often elute closely. A shallow gradient is required for baseline resolution.

-

MS/MS Transitions (Example):

-

Deterenol: 224.1

135.1 (Quant), 224.1 -

p-Synephrine: 168.1

135.1 (Note the mass difference; however, source fragmentation can sometimes create crosstalk if not separated chromatographically).

Method Validation Criteria

To ensure the "Trustworthiness" of your results, verify the following parameters [3]:

-

Specificity: Inject a high concentration of p-synephrine standard. Ensure no peak appears at the Deterenol retention time.

-

Matrix Effects (ME):

-

Acceptance: Protocol B (SPE) should yield ME between -15% and +15%. Protocol A may show higher suppression; use Matrix-Matched Calibration if ME > 20%.

-

-

Recovery (RE):

-

Target: > 80% for SPE.

-

References

-

Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[2][3] Clinical Toxicology, 59(11), 975-981.[4] Link

-

Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS using PFP Column Chemistry. Application Note 5991-6582EN. Link

-

U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. FDA Foods Program. Link

Sources

- 1. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 2. clintox.org [clintox.org]

- 3. taulersmith.com [taulersmith.com]

- 4. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of Deterenol as a positive control in beta-agonist screening

Abstract

This guide details the protocol for utilizing Deterenol (N-isopropylnorsynephrine) as a positive control and reference ligand in

Introduction & Pharmacological Relevance

Deterenol is a synthetic sympathomimetic amine structurally related to synephrine and octopamine. Unlike endogenous catecholamines, it possesses an isopropyl group on the amine, enhancing its lipophilicity and potentially altering its receptor binding kinetics.

In drug discovery and toxicological screening, Deterenol serves two critical functions:

-

Forensic Validation: It acts as a positive control for identifying structural analogs in "pre-workout" or weight-loss supplement libraries.

-

Pharmacological Profiling: It serves as a comparator ligand to assess the efficacy (

) and potency (

Regulatory Warning: Deterenol is not approved for medical use in the USA and is prohibited by WADA (World Anti-Doping Agency). All handling must occur under strict laboratory safety protocols.

Table 1: Comparative Ligand Profile

| Feature | Isoproterenol (Standard Control) | Deterenol (Test Control) | Epinephrine (Endogenous) |

| Structure | Catecholamine | Phenol amine (N-isopropyl) | Catecholamine |

| Selectivity | Non-selective | Non-selective | |

| Lipophilicity | Low (Hydrophilic) | Moderate/High | Low |

| Primary Use | Forensic/Tox Reference | Physiological Baseline | |

| Status | FDA Approved (Rx) | Experimental / Banned | Endogenous |

Mechanistic Principles

The assay relies on the G-Protein Coupled Receptor (GPCR) signal transduction pathway. Deterenol binds to the orthosteric site of the

Pathway Visualization: The following diagram illustrates the signal cascade and the TR-FRET detection principle.

Figure 1: Mechanism of Action. Deterenol activates the Gs-cascade, increasing cAMP. Unlabeled cAMP competes with labeled cAMP-d2 tracer for the antibody, causing a decrease in FRET signal.

Experimental Protocol: cAMP TR-FRET Assay

Objective: Generate a dose-response curve for Deterenol to determine

Materials & Reagents

-

Cell Line: CHO-K1 or HEK293 stably expressing human

-AR (e.g., PerkinElmer ValiScreen™ or similar). -

Assay Kit: HTRF® cAMP Gs Dynamic Kit (Cisbio/Revvity) or LanthaScreen™ (Thermo Fisher).

-

Ligand: Deterenol Hydrochloride (Reference Standard Grade, >98% purity).

-

Vehicle: DMSO (Dimethyl sulfoxide).

-

Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor). Note: IBMX is crucial to prevent cAMP degradation.

Compound Preparation

-

Stock Solution: Dissolve Deterenol HCl in 100% DMSO to a concentration of 10 mM. Vortex until clear.

-

Serial Dilution:

-

Prepare a 1:3 serial dilution series in DMSO (10 points).[1]

-

Top Concentration: 10 mM stock

Final assay concentration will be 10 -

Intermediate Step: Dilute the DMSO series 1:100 into Stimulation Buffer to create "4X" working solutions (Final DMSO content in assay will be <1%).

-

Assay Workflow

Figure 2: Step-by-step High-Throughput Screening (HTS) workflow for 384-well plate format.

Detailed Steps

-

Cell Plating: Harvest cells using non-enzymatic dissociation (e.g., Cell Dissociation Buffer) to preserve receptor integrity. Resuspend in Stimulation Buffer at

cells/mL. Dispense 5 -

Stimulation: Add 5

L of the prepared Deterenol dilutions to the cells.-

Control Wells: Include "Min" (Buffer + DMSO only) and "Max" (10

M Isoproterenol) controls.

-

-

Incubation: Incubate for 30 minutes at Room Temperature (RT). Expert Tip: Do not exceed 45 minutes, as

-ARs rapidly desensitize and internalize. -

Detection: Add 5

L of cAMP-d2 followed by 5 -

Equilibration: Incubate for 1 hour at RT in the dark.

-

Read: Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

Data Analysis & Validation

Ratiometric Calculation

TR-FRET minimizes background interference by using a ratiometric signal.

Note: This is a competitive assay. High cAMP (agonist activity) results in a lower HTRF ratio.

Normalization

Convert the raw ratio to % Delta F or % Effect to generate a standard sigmoidal curve.

Curve Fitting

Plot log[Deterenol] vs. Response. Fit using a 4-parameter logistic (4PL) non-linear regression model:

Acceptance Criteria (Self-Validating System)

To ensure the assay is valid before accepting the Deterenol data, check the Z-factor using your Isoproterenol controls:

-

Z' Factor: Must be

. -

Hill Slope: Should be near 1.0 (0.8 – 1.2). A slope > 2.0 suggests non-specific binding or compound aggregation.

Safety & Compliance

-

Adverse Effects: Deterenol has been linked to cardiac arrest and adverse cardiovascular events in humans consuming adulterated supplements [1].

-

Handling: Use a fume hood when handling powder. Wear nitrile gloves and eye protection.

-

Disposal: All waste containing Deterenol must be incinerated as hazardous chemical waste.

References

-

Cohen, P. A., et al. (2021).[2][3][4][5] Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[2][3][6] Clinical Toxicology, 59(11), 975–981. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108016, Isopropylnorsynephrine. [Link]

-

World Anti-Doping Agency (WADA). (2023). The Prohibited List. S6. Stimulants. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 3. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nsf.org [nsf.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Application Note: In Vivo Microdialysis Assessment of Deterenol (Isopropylnorsynephrine)

Differentiating Central Neurochemistry from Peripheral Sympathomimetic Drivers

Abstract & Introduction

Deterenol (Isopropylnorsynephrine) is a synthetic beta-adrenergic agonist frequently identified in unregulated "pre-workout" and weight-loss supplements. Structurally related to synephrine and isoprenaline, its pharmacological profile suggests potent sympathomimetic activity. However, a critical gap exists in understanding its neuropharmacology: Does Deterenol cross the Blood-Brain Barrier (BBB) to directly modulate central catecholamines, or are its neurological effects (anxiety, alertness) secondary to peripheral autonomic stimulation?

This Application Note provides a rigorous in vivo microdialysis protocol to answer this question. Unlike standard pharmacokinetic studies, this method allows for real-time monitoring of extracellular Norepinephrine (NE), Dopamine (DA), and Serotonin (5-HT) in the awake, freely moving rat.

Key Experimental Objectives:

-

Quantify the impact of systemic Deterenol on extracellular monoamine levels in the medial Prefrontal Cortex (mPFC).

-

Validate local pharmacodynamics via retrodialysis (reverse microdialysis).

-

Correlate central neurochemistry with peripheral cardiovascular markers.

Mechanism of Action & Hypothesis

Deterenol is presumed to act as a non-selective

In the brain,

Figure 1: Putative Signaling & BBB Permeability Pathways

Caption: Figure 1. Dual-pathway hypothesis. Deterenol may affect brain chemistry via direct BBB crossing (dotted line) or indirect peripheral feedback (dashed line).

Materials & Equipment

3.1 The Microdialysis Rig

-

Probe: Concentric design, 2mm membrane length (CMA 12 or equivalent), 20 kDa cutoff. Rationale: 2mm covers the dorso-ventral span of the rat mPFC.

-

Pump: Syringe pump capable of pulseless flow at 1.0 - 2.0

L/min. -

Swivel: Dual-channel liquid swivel to allow free movement.

-

Tubing: FEP tubing (low dead volume, 0.12 mm ID) to minimize monoamine adsorption.

3.2 Artificial Cerebrospinal Fluid (aCSF)

Must be prepared fresh using ultrapure water (18.2 M

-

Composition: NaCl 147 mM, KCl 2.7 mM, CaCl

1.2 mM, MgCl -

pH: Adjusted to 7.4.

-

Self-Validation Step: Filter through 0.22

m membrane and degas/sonicate for 20 mins to prevent air bubbles in the probe.

3.3 Analytical Chemistry (HPLC-ECD)

-

Detector: Electrochemical Detector (e.g., Antec Decade or Eicom).[3]

-

Cell: Glassy carbon working electrode; Potential set to +450 to +600 mV vs. Ag/AgCl.

-

Column: C18 Reverse Phase, 3

m particle size (e.g., 100 x 2.1 mm). -

Mobile Phase: 50 mM Phosphoric Acid, 0.1 mM EDTA, 400 mg/L Octanesulfonic Acid (OSA), 12% Acetonitrile, pH 3.0. Note: OSA is critical for retaining NE and DA.

Detailed Experimental Protocols

Protocol A: Stereotaxic Surgery & Probe Implantation

Target Region: Medial Prefrontal Cortex (mPFC)

-

Anesthesia: Induce with 5% Isoflurane; maintain at 2-2.5%.

-

Stereotaxic Coordinates (Rat, relative to Bregma):

-

AP: +3.2 mm

-

ML: +0.6 mm

-

DV: -4.0 mm (Tip of guide cannula; probe extends 2mm further).

-

-

Implantation: Lower guide cannula slowly (0.2 mm/min) to minimize tissue trauma. Secure with dental cement and anchor screws.

-

Recovery: Allow 5-7 days for BBB repair and inflammation subsidence. Scientific Integrity: Sampling too early (Acute) measures trauma release, not physiological transmission.

Protocol B: The Microdialysis Session (Workflow)

This protocol uses a Within-Subject Design to control for individual variability in basal catecholamine levels.

Flow Rate: 1.5

| Phase | Duration | Activity | Purpose |

| 1. Equilibration | 90 min | Perfuse aCSF. Discard dialysate. | Stabilize baseline exchange. |

| 2. Baseline | 60 min | Collect 3 samples (B1, B2, B3). | Establish basal NE/DA levels. Variance must be <10%. |

| 3. Treatment | 0 min | Administer Deterenol (IP) or Vehicle. | Systemic challenge. |

| 4. Response | 180 min | Collect 9 samples (T1 - T9). | Capture PK/PD profile.[4] |

| 5. Retrodialysis | 60 min | Switch to aCSF + Deterenol (10 | Validation: Confirm probe works & drug acts locally. |

Figure 2: Experimental Workflow

Caption: Figure 2. Step-by-step microdialysis workflow ensuring baseline stability before drug challenge.

Data Analysis & Validation

5.1 Quantification

Convert raw HPLC peak heights to concentration using an external standard curve (range: 1 nM to 100 nM).

-

Limit of Detection (LOD): Should be < 0.5 nM for NE and DA.

5.2 Probe Recovery Correction

Microdialysis measures relative changes. To estimate absolute extracellular concentration (

5.3 Interpreting Results (The "Deterenol Logic")

-

Scenario A (Direct Central Action): Rapid spike in NE/DA within 20-40 mins, correlating with drug

. Retrodialysis also shows effect. -

Scenario B (Peripheral Driver): Delayed or blunted NE increase (stress response). No effect during Retrodialysis (if drug requires metabolism or indirect pathway).

-